Propoxur
Overview
Description
Propoxur, also known as 2-isopropoxyphenyl methylcarbamate, is a non-systemic insecticide belonging to the carbamate class. It was introduced in 1959 and is widely used for controlling household pests, turf, forestry pests, and fleas. This compound is known for its fast knockdown and long residual effect .
Mechanism of Action
Target of Action
Propoxur primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), which is involved in the transmission of nerve impulses .
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to AChE, preventing the breakdown of ACh . This leads to an accumulation of ACh in the synaptic cleft, disrupting normal nerve impulse transmission . The result is overstimulation of muscarinic and nicotinic cholinergic receptors, leading to constant neuronal activity and excitation . This disruption of the nervous system results in the paralysis and eventual death of insects .
Biochemical Pathways
Metabolic studies with this compound reveal that it undergoes hydrolysis of the carbamate and dealkylation of the isopropyl group to yield the parent catechol . In addition, nuclear hydroxylation produces a hydroquinone derivative . Both the catechol and this hydroquinone derivative can undergo redox cycling with the corresponding quinone to produce reactive oxygen species (ROS) .
Pharmacokinetics
Topically administered this compound remains mostly on the hair-coat of the treated animals and is very poorly absorbed through the skin . Treated animals can ingest this compound through licking or grooming . Absorption of ingested this compound into the blood is very fast . It is also quickly excreted through urine .
Result of Action
The primary result of this compound’s action is the rapid disruption of the nervous systems of insects, producing a rapid “knockdown” effect and paralysis of the insect . Overstimulation of the cholinergic receptors disturbs the normal functioning of the affected organs . In the case of a massive overdose, the organism cannot break down the poisonous substance fast enough, leading to potential toxicity .
Action Environment
This compound is highly toxic to many bird species and honeybees, and it is moderately to slightly toxic to fish and other aquatic species . It rapidly breaks down in alkaline solution . It can be effective against insects for up to 1 month because it is readily absorbed by plant tissues . Its environmental persistence may vary depending on specific conditions .
Biochemical Analysis
Biochemical Properties
Propoxur interacts with various enzymes and proteins. It is known to inhibit acetylcholinesterase (AChE) non-permanently . This interaction with AChE is due to the structural complementarity of this compound to the active site of the enzyme .
Cellular Effects
This compound has been shown to cause oxidative stress in fish exposed to it, even at sub-lethal doses . It causes oxidative damage and alteration in enzymes, leading to neurological and behavioral changes .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting the enzyme acetylcholinesterase (AChE). This inhibition is non-permanent and results from the structural similarity of this compound to the active site of AChE . This leads to an overproduction of reactive oxygen species (ROS) and induces lipid peroxidation .
Temporal Effects in Laboratory Settings
In a study where freshwater fish were exposed to this compound for 96 hours, it was observed that this compound caused oxidative damage and enzyme alteration . No significant differences were observed in lipid peroxidation (LPO) and hydrogen peroxide (HP) over this period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages. In a study on freshwater fish, it was observed that exposure to 5, 15, and 30 µg L −1 of this compound caused reduced activity in Glutathione S-transferase (GST) in liver and gills at all concentrations tested .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synapses .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its hydrophobic and neutral nature, it is likely that it can easily cross cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to synapses where it can interact with acetylcholinesterase (AChE) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propoxur is synthesized from catechol through a series of chemical reactions. The primary steps involve:
Esterification: Catechol is reacted with isopropyl alcohol in the presence of an acid catalyst to form isopropoxyphenol.
Carbamoylation: The isopropoxyphenol is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): Used for the esterification step to ensure complete conversion of catechol.
Batch Reactors: Employed for the carbamoylation step to control the reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Propoxur undergoes several types of chemical reactions, including:
Hydrolysis: In alkaline conditions, this compound hydrolyzes to form isopropoxyphenol and methylamine.
Oxidation: this compound can be oxidized to form catechol and hydroquinone derivatives.
Dealkylation: The isopropyl group can be dealkylated to yield the parent catechol.
Common Reagents and Conditions:
Alkaline Hydrolysis: Sodium hydroxide or potassium hydroxide is used as the reagent.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Major Products:
Isopropoxyphenol: Formed during hydrolysis.
Catechol and Hydroquinone Derivatives: Formed during oxidation.
Scientific Research Applications
Propoxur has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying carbamate chemistry and hydrolysis reactions.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria.
Industry: Utilized in pest control formulations for domestic and agricultural use.
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Fenoxycarb: A juvenile hormone analogue used as an insect growth regulator.
Propamocarb: A systemic fungicide with a different mode of action but similar chemical structure.
Uniqueness of Propoxur: this compound is unique due to its fast knockdown effect and long residual activity. Unlike some other carbamates, it is non-systemic, meaning it does not get absorbed into plant tissues, making it suitable for use in household pest control .
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021948 | |
Record name | Propoxur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide] | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propoxur | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/255 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
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Flash Point |
greater than 300 °F (NIOSH, 2023), >300 °F | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2% | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³ | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propoxur | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/255 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
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Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
/A/ review of studies /was undertaken/ to evaluate mechanisms of rat urinary bladder tumors ... Propoxur or a metabolite was postulated to operate on or with growth factors to elicit hyperplasia and eventual tumor development. Since some propoxur metabolites are phenols, and since some phenols share with propoxur the property of being urinary bladder oncogens only at extremely high dose levels, threshold effects may be present. Low urinary pH was noted to inhibit binding of epidermal growth factor, which is abundant in rat urine. This is consistent with rat studies, in which pH reduction markedly reduced the extent of hyperplasia. Perspectives offered in this discussion suggest that propoxur-induced tumors in rats may not be relevant to man, but the "possible adverse effect" designation remains until more definitive evidence can be obtained., Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarinic and nicotinic poisoning. Spontaneous hydrolysis of the carbamate-cholinesterase complex occurs in vivo, leading to the disappearance of clinical effects within 24 hours. Penetration of the blood-brain barrier by the carbamates is insignificant; for this reason, few CNS symptoms occur., Propoxur inhibits cholinesterase & this effect is apparently the basis of its toxic action. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute crystals, White, crystalline powder, White to tan, crystalline solid | |
CAS No. |
114-26-1 | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propoxur | |
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Record name | Propoxur [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114261 | |
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Record name | propoxur | |
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Record name | Propoxur | |
Source | EPA DSSTox | |
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Record name | Propoxur | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOXUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFH029TL73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbamic acid, methyl-, o-isopropoxyphenyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/FC3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.